Direct Comparative Cytotoxicity and DNA Incorporation Profiling in Glioblastoma Model
In a direct head-to-head study using the U87 glioblastoma cell line, 5-Carboxy-2'-deoxyuridine (5CadU) exhibited no detectable cytotoxicity, in stark contrast to the potent cytotoxic effects of its closely related analogs, 5-hydroxymethyl-2'-deoxyuridine (5HmdU) and Trifluridine (TFT). Critically, this lack of toxicity was mechanistically linked to the compound's inability to be incorporated into genomic DNA, a property also observed for its cytosine counterpart, 5-carboxycytidine (5CadC), but not for 5HmdU or TFT [1]. This evidence demonstrates that the 5-carboxy modification fundamentally abrogates the DNA incorporation and subsequent cytotoxicity that is characteristic of many other 5-substituted deoxyuridine analogs, establishing it as a non-cytotoxic, non-incorporable nucleoside [1].
| Evidence Dimension | Cytotoxicity and Genomic DNA Incorporation |
|---|---|
| Target Compound Data | No cytotoxicity; No DNA incorporation detected |
| Comparator Or Baseline | 5-hydroxymethyl-2'-deoxyuridine (5HmdU): Potent cytotoxicity and efficient DNA incorporation. Trifluridine (TFT): Potent cytotoxicity and efficient DNA incorporation. 5-carboxycytidine (5CadC): No cytotoxicity; No DNA incorporation detected. |
| Quantified Difference | Qualitative difference in cytotoxicity and DNA incorporation status (Detectable vs. Non-detectable) |
| Conditions | U87 glioblastoma cell line in vitro assays |
Why This Matters
For researchers investigating nucleoside analogs, this unequivocal data distinguishes 5-Carboxy-2'-deoxyuridine as a negative control or a tool to study the specific impact of a 5-carboxy modification on metabolism, rather than as a cytotoxic or antiviral agent.
- [1] Herring, J. L., Sowers, M. L., Conrad, J. W., Hackfeld, L. C., Chang-Gu, B., Dilawari, R., & Sowers, L. C. (2025). Incorporation and Repair of Epigenetic Intermediates as Potential Chemotherapy Agents. Molecules, 30(15), 3239. View Source
